Cas no 1780145-64-3 (2',4'-Dimethyl-5'-fluoroacetophenone)

2',4'-Dimethyl-5'-fluoroacetophenone structure
1780145-64-3 structure
商品名:2',4'-Dimethyl-5'-fluoroacetophenone
CAS番号:1780145-64-3
MF:C10H11FO
メガワット:166.192146539688
CID:5004856

2',4'-Dimethyl-5'-fluoroacetophenone 化学的及び物理的性質

名前と識別子

    • 2',4'-Dimethyl-5'-fluoroacetophenone
    • インチ: 1S/C10H11FO/c1-6-4-7(2)10(11)5-9(6)8(3)12/h4-5H,1-3H3
    • InChIKey: UNJBPHABWYFJRF-UHFFFAOYSA-N
    • ほほえんだ: FC1=CC(C(C)=O)=C(C)C=C1C

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 179
  • トポロジー分子極性表面積: 17.1
  • 疎水性パラメータ計算基準値(XlogP): 2.4

2',4'-Dimethyl-5'-fluoroacetophenone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A010009661-1g
2',4'-Dimethyl-5'-fluoroacetophenone
1780145-64-3 97%
1g
1,504.90 USD 2021-07-06
Alichem
A010009661-250mg
2',4'-Dimethyl-5'-fluoroacetophenone
1780145-64-3 97%
250mg
470.40 USD 2021-07-06
Alichem
A010009661-500mg
2',4'-Dimethyl-5'-fluoroacetophenone
1780145-64-3 97%
500mg
839.45 USD 2021-07-06

2',4'-Dimethyl-5'-fluoroacetophenone 関連文献

2',4'-Dimethyl-5'-fluoroacetophenoneに関する追加情報

Recent Advances in the Application of 2',4'-Dimethyl-5'-fluoroacetophenone (CAS: 1780145-64-3) in Chemical Biology and Pharmaceutical Research

The compound 2',4'-Dimethyl-5'-fluoroacetophenone (CAS: 1780145-64-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. This aromatic ketone derivative, characterized by its unique fluorinated and dimethyl-substituted structure, has been employed as a key intermediate in the synthesis of various bioactive molecules. Recent studies have highlighted its role in the development of novel kinase inhibitors, antimicrobial agents, and fluorescent probes for biological imaging.

One of the most notable applications of 2',4'-Dimethyl-5'-fluoroacetophenone is its use as a building block in the synthesis of small-molecule kinase inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the development of selective JAK2 inhibitors, which show promise for treating myeloproliferative neoplasms. The fluorinated acetophenone moiety was found to enhance binding affinity and metabolic stability, addressing key challenges in kinase inhibitor design.

In antimicrobial research, derivatives of 2',4'-Dimethyl-5'-fluoroacetophenone have shown potent activity against drug-resistant bacterial strains. A recent publication in Bioorganic & Medicinal Chemistry Letters reported that structural modifications of this compound led to novel quorum sensing inhibitors that effectively disrupt biofilm formation in Pseudomonas aeruginosa. The presence of the fluorine atom at the 5' position was crucial for maintaining activity while improving pharmacokinetic properties.

The compound has also found applications in chemical biology as a precursor for fluorescent probes. Researchers at MIT developed a series of environment-sensitive fluorophores based on 2',4'-Dimethyl-5'-fluoroacetophenone that exhibit remarkable Stokes shifts and photostability. These probes have been successfully used for real-time monitoring of protein conformational changes in live cells, as described in a 2023 Nature Chemical Biology paper.

From a synthetic chemistry perspective, recent advances have focused on developing more efficient routes to 2',4'-Dimethyl-5'-fluoroacetophenone. A green chemistry approach using continuous flow technology was reported in Organic Process Research & Development, achieving higher yields (85%) with reduced environmental impact compared to traditional batch methods. This improvement in synthetic accessibility is expected to facilitate broader adoption of this valuable intermediate in pharmaceutical research.

Looking forward, the unique properties of 2',4'-Dimethyl-5'-fluoroacetophenone position it as a promising scaffold for future drug discovery efforts. Its combination of synthetic versatility, favorable physicochemical properties, and demonstrated biological activity makes it particularly valuable in the development of targeted therapies and chemical tools for biological research. Ongoing studies are exploring its potential in covalent inhibitor design and as a fragment for structure-based drug discovery.

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